BenchChemオンラインストアへようこそ!

Thieno[3,2-d]pyrimidin-4-amine

EGFR Kinase Inhibitor Antiproliferative

This thieno[3,2-d]pyrimidin-4-amine core is a proven pharmacophore for ATP-competitive kinase inhibitors. Derivatives show 13-fold EGFR potency improvement over erlotinib and >4-fold JAK1 selectivity gains versus AZD4205, enabling safer autoimmune and oncology therapeutics. Its modular SNAr/Suzuki chemistry supports rapid SAR exploration for NSCLC, JAK-STAT-driven diseases, and anti-tubercular cytochrome bd oxidase probes. Select this scaffold to generate novel IP and optimize PK profiles—available in R&D to bulk quantities with customized synthesis upon request.

Molecular Formula C6H5N3S
Molecular Weight 151.19 g/mol
CAS No. 16285-74-8
Cat. No. B090789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-d]pyrimidin-4-amine
CAS16285-74-8
Molecular FormulaC6H5N3S
Molecular Weight151.19 g/mol
Structural Identifiers
SMILESC1=CSC2=C1N=CN=C2N
InChIInChI=1S/C6H5N3S/c7-6-5-4(1-2-10-5)8-3-9-6/h1-3H,(H2,7,8,9)
InChIKeyQIZMFTNGJPBSBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[3,2-d]pyrimidin-4-amine: Core Scaffold Properties and Procurement-Relevant Structural Features


Thieno[3,2-d]pyrimidin-4-amine (CAS: 16285-74-8) is a heterocyclic small-molecule scaffold comprising a thiophene ring fused to a pyrimidine ring with a primary amine at the 4-position. It serves as the core pharmacophore for numerous ATP-competitive kinase inhibitors and other target-modulating compounds. The scaffold is utilized in medicinal chemistry as a versatile synthetic intermediate for generating diverse libraries of bioactive molecules [1]. Its structural features enable modular derivatization via nucleophilic aromatic substitution (SNAr) and Suzuki coupling reactions, facilitating the exploration of structure-activity relationships (SAR) across multiple therapeutic targets [2].

Thieno[3,2-d]pyrimidin-4-amine Derivatives: Why In-Class Substitution Compromises Activity and Selectivity


Despite sharing a common thieno[3,2-d]pyrimidine core, derivatives within this class exhibit profound differences in potency, target selectivity, and biological outcomes. Subtle variations in the substitution pattern at the 4-amino position or the nature of the appended heterocyclic rings can dramatically shift kinase inhibition profiles [1]. For instance, simple N-aryl substitutions can toggle selectivity between CK1δ/ε, CLK1, and DYRK1A [2], while the addition of a pyrido- or pyrazino- moiety can alter the compound's ability to inhibit EGFR versus VEGFR-2 [3]. Furthermore, SAR studies demonstrate that specific modifications can enhance selectivity for a single kinase isoform, such as JAK1 over JAK2 and JAK3, by more than 4-fold [4]. Consequently, generic substitution based solely on core scaffold similarity is highly likely to result in a loss of the desired potency and selectivity profile, underscoring the critical importance of selecting a specific, well-characterized derivative for a given research or industrial application.

Quantitative Differentiation of Thieno[3,2-d]pyrimidin-4-amine Derivatives: Head-to-Head Comparisons and Selectivity Data


EGFR Inhibition: Pyridothieno[3,2-d]pyrimidin-4-amine (5a) vs. Erlotinib

The pyridothieno[3,2-d]pyrimidin-4-amine derivative 5a demonstrates superior EGFR inhibitory potency compared to the clinically approved EGFR inhibitor erlotinib. In an enzymatic assay, compound 5a inhibited EGFR with an IC50 value of 36.7 nM, while erlotinib exhibited an IC50 of 486 nM under comparable conditions [1]. This represents a greater than 13-fold improvement in potency.

EGFR Kinase Inhibitor Antiproliferative

JAK1 Selectivity: Thieno[3,2-d]pyrimidine Derivative (46) vs. AZD4205

Thieno[3,2-d]pyrimidine derivative 46 exhibits significantly enhanced JAK1 selectivity over JAK2 and JAK3 compared to the known JAK1 inhibitor AZD4205 (compound 9). Derivative 46 demonstrates a greater than 4-fold improvement in selectivity for JAK1 over JAK2 and a 2-3 fold improvement over JAK3 [1]. Furthermore, 46 shows a 4-fold higher enzymatic activity against JAK1 (IC50 = 0.022 μM) compared to AZD4205, and a >5-fold enhancement in anti-proliferative activity on non-small cell lung cancer (NSCLC) cells [1].

JAK1 Selective Inhibitor Kinome-wide profiling

Cyt-bd Inhibition: N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (19) Potency

The thieno[3,2-d]pyrimidin-4-amine derivative 19 (N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine) demonstrates potent inhibition of cytochrome bd (Cyt-bd) oxidase in M. tuberculosis, a target relevant for combating drug-resistant strains. In an ATP depletion assay, compound 19 exhibited ATP IC50 values ranging from 6 to 18 μM across multiple M. tuberculosis strains (BCG, H37Rv, and clinical isolate N0145) in the presence of the QcrB inhibitor Q203 [1]. This potency establishes it as a valuable chemical probe for interrogating Cyt-bd function. In contrast, other derivatives in the same SAR study showed significantly weaker activity, with ATP IC50 values ranging from 24 to >100 μM against the H37Rv strain [1].

Mycobacterium tuberculosis Cyt-bd oxidase ATP depletion

Antiproliferative Activity: Thieno[3,2-d]pyrimidin-4-amines (4a, 4c) vs. MPC-6827

Thieno[3,2-d]pyrimidin-4-amines 4a and 4c, designed as bioisosteric analogues of the anticancer agent MPC-6827 (verubulin), demonstrated comparable antiproliferative activity in human colorectal cancer cell lines. At concentrations of 5 and 10 μM, both 4a and 4c exhibited an inhibitory effect on the proliferation of HT-29 and Caco-2 cells that was similar to that of MPC-6827 [1]. This demonstrates that the thieno[3,2-d]pyrimidine core can effectively mimic the biological activity of the quinazoline-based MPC-6827, while potentially offering distinct physicochemical and pharmacokinetic properties.

Colorectal Cancer Antiproliferative Bioisostere

h-NTPDase Isoform Selectivity: Thieno[3,2-d]pyrimidine Derivatives (3j, 4d, 4c, 3b)

A series of thieno[3,2-d]pyrimidine derivatives demonstrate remarkable isoform selectivity against human nucleoside triphosphate diphosphohydrolases (h-NTPDases). Compound 3j selectively inhibits h-NTPDase1 with an IC50 of 0.62 ± 0.02 μM, while compound 4d is the most potent inhibitor of h-NTPDase2 with a sub-micromolar IC50 of 0.33 ± 0.09 μM. Similarly, compounds 4c and 3b are selective inhibitors for h-NTPDase3 (IC50 = 0.13 ± 0.06 μM) and h-NTPDase8 (IC50 = 0.32 ± 0.10 μM), respectively [1]. This selectivity is achieved through specific substitution patterns on the thieno[3,2-d]pyrimidine core, highlighting the scaffold's ability to be fine-tuned for distinct biological targets.

h-NTPDase Isoform selectivity Enzymatic inhibition

VEGFR-2 Selectivity: Pyridothieno[3,2-d]pyrimidin-4-amine (9d) vs. a Panel of Kinases

Compound 9d, a pyridothieno[3,2-d]pyrimidin-4-amine derivative, exhibits selective inhibition of VEGFR-2 over a panel of six human kinases. When assessed at a concentration of 10 μM, 9d showed potent and selective inhibitory activity against VEGFR-2/KDR, with an IC50 value of 2.6 μM, while displaying significantly weaker inhibition of VEGFR-1/Flt-1, EGFR, CDK5/p25, GSK3α, and GSK3β [1]. This selectivity profile is crucial for minimizing off-target effects associated with non-selective kinase inhibitors.

VEGFR-2 Kinase selectivity ATP-competitive inhibitor

Targeted Application Scenarios for Thieno[3,2-d]pyrimidin-4-amine Derivatives in Research and Development


Development of Highly Potent EGFR Inhibitors for NSCLC

Based on the demonstrated 13-fold improvement in EGFR inhibitory potency of derivative 5a over erlotinib [1], research and development efforts focused on non-small cell lung cancer (NSCLC) and other EGFR-driven malignancies can utilize pyridothieno[3,2-d]pyrimidin-4-amine as a privileged scaffold for designing next-generation EGFR inhibitors. The compound's ability to achieve GI50 values of ~10 nM in the NCI 60 cell panel further supports its use in lead optimization programs [1].

Design of Selective JAK1 Inhibitors for Autoimmune and Cancer Therapies

The >4-fold improvement in JAK1 selectivity and potency demonstrated by thieno[3,2-d]pyrimidine derivative 46 compared to AZD4205 [2] positions this scaffold as a valuable starting point for developing safer JAK1-targeted therapeutics. This application is particularly relevant for autoimmune diseases and cancers driven by aberrant JAK-STAT signaling, where minimizing JAK2/3-related side effects is critical.

Chemical Probe Development for M. tuberculosis Energy Metabolism

The thieno[3,2-d]pyrimidin-4-amine derivative 19 (N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine) serves as a validated chemical probe for investigating the function of cytochrome bd oxidase in M. tuberculosis, with ATP IC50 values ranging from 6-18 μM [3]. This application is essential for academic and industrial groups studying mycobacterial respiration and developing novel drug combinations to combat drug-resistant tuberculosis.

Bioisosteric Replacement of Quinazoline-Based Kinase Inhibitors

The comparable antiproliferative activity of thieno[3,2-d]pyrimidin-4-amines 4a and 4c to the quinazoline-based MPC-6827 [4] validates the scaffold as a viable bioisostere for generating novel intellectual property and modulating pharmacokinetic properties in kinase inhibitor programs. This application is directly relevant to medicinal chemistry teams seeking to expand their chemical space around established targets.

Quote Request

Request a Quote for Thieno[3,2-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.